N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
N-(4-Chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked to an acetamide backbone, which is further substituted with a 2-morpholinoquinolin-8-yl moiety via an ether oxygen bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting kinase enzymes or nucleic acid interactions due to the quinoline core’s planar aromatic system .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)23-20(26)14-28-18-3-1-2-15-4-9-19(24-21(15)18)25-10-12-27-13-11-25/h1-9H,10-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVBBBYWPWTRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline is replaced by the morpholine moiety.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a chlorophenylboronic acid and a suitable palladium catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group in the acetamide linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide:
Basic Information
Chemical Properties
- Smiles: O=C(COc1cccc2ccc(N3CCOCC3)nc12)Nc1ccc(Cl)cc1
- Density: N/A
- Boiling Point: N/A
- Melting Point: N/A
- Flash Point: N/A
Potential Applications
While a direct and detailed account of the applications of this compound is not available within the search results, related compounds offer some insight:
-
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide This compound has potential biological activities and has garnered attention in medicinal chemistry.
- It may exert effects through various mechanisms, including: Kinase Inhibition, Antioxidant Activity, and Anti-inflammatory Effects.
- Studies indicate it may inhibit specific kinases involved in cancer cell proliferation, act as an antioxidant, and modulate inflammatory pathways.
-
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide This compound has potential therapeutic applications and diverse chemical properties and has attracted attention in medicinal chemistry.
- Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation.
- 2-(4-Chlorophenyl)acetamide Molecules are linked by N—H···O hydrogen bonds to form layers .
- N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide The compounds were also analyzed for antimicrobial & hemolytic activity and most of them were found active against the selected microbial .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication or transcription. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Molecular weight calculated based on formula C22H20ClFN3O3.
Key Observations:
Quinoline vs. Benzothiazole Cores: The target compound’s quinoline core (vs.
Morpholino Substituent: The morpholino group in the target compound distinguishes it from the simpler quinolin-8-yl derivative in , likely improving water solubility and metabolic stability.
Halogen Effects : The 4-chlorophenyl group (common in ) contrasts with 4-fluorophenyl in ; chlorine’s larger size may enhance lipophilicity and binding affinity.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Intramolecular C–H···O interactions (observed in ) stabilize the planar conformation of the acetamide group. The morpholino oxygen in the target compound may participate in additional hydrogen bonding.
- Crystal Packing: The monohydrate structure in shows intermolecular N–H···O bonds, whereas the trifluoromethyl analogue () may exhibit altered packing due to steric and electronic effects of CF3.
Biological Activity
N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula . It features a chlorophenyl group, a morpholino group, and a quinoline moiety, which are known to contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Cytotoxicity and Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of similar compounds showed promising anticancer activity, with IC50 values indicating effective inhibition of cell growth. For instance, compounds with structural similarities have shown IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against breast (MCF-7) and lung carcinoma (A549) cell lines .
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of cell cycle progression. Compounds containing similar structural features have been shown to inhibit key signaling pathways associated with cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the presence and positioning of substituents significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups, such as chlorine, enhances cytotoxicity due to increased electron deficiency at the reactive sites .
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine at para position | Increases cytotoxicity |
| Morpholino group | Enhances solubility |
| Quinoline moiety | Contributes to receptor binding |
Case Study 1: In Vitro Evaluation
In vitro studies have assessed the efficacy of this compound against various cancer cell lines. The results indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Mechanistic Studies
Mechanistic studies utilizing Western blot analysis have shown that treatment with this compound leads to downregulation of survival pathways in cancer cells, specifically through inhibition of ERK1/2 signaling cascades. This supports its role as a potential candidate for targeted cancer therapy .
Q & A
Q. Table 1. Crystallographic Parameters for Related Acetamide Derivatives
| Compound | Bond Length (C–O, Å) | Hydrogen Bond (N–H···O, Å) | Ref. |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | 1.220 | 2.893 | |
| Sulfur-containing analog | 1.235 | 2.905 |
Q. Table 2. Synthetic Yields Under Different Conditions
| Reagent System | Temperature (°C) | Yield (%) | Purity (HPLC) | Ref. |
|---|---|---|---|---|
| Ethanol/NaOAc | 80 | 85 | 98.5 | |
| CH₂Cl₂/AcCl | 25 | 58 | 95.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
